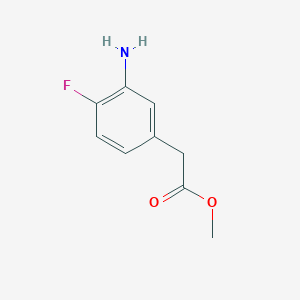

Methyl 2-(3-amino-4-fluorophenyl)acetate

Description

Methyl 2-(3-amino-4-fluorophenyl)acetate (CAS No. 257632-77-2) is a fluorinated aromatic ester compound with the molecular formula C₉H₁₀FNO₂ and a molecular weight of 183.18 g/mol. Its structure features a phenyl ring substituted with an amino group at the 3-position and a fluorine atom at the 4-position, linked to a methyl ester functional group. This compound is primarily utilized as a key intermediate in pharmaceutical synthesis, notably in the production of prostaglandin D receptor (DP) antagonists, as demonstrated in its use by ONO Pharmaceutical Co., Ltd. . The synthesis involves substitution reactions, such as replacing chlorophenyl groups with fluorophenyl moieties and modifying carboxylic acid derivatives .

Properties

Molecular Formula |

C9H10FNO2 |

|---|---|

Molecular Weight |

183.18 g/mol |

IUPAC Name |

methyl 2-(3-amino-4-fluorophenyl)acetate |

InChI |

InChI=1S/C9H10FNO2/c1-13-9(12)5-6-2-3-7(10)8(11)4-6/h2-4H,5,11H2,1H3 |

InChI Key |

ZBZJANLOXILCGX-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1=CC(=C(C=C1)F)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional variations among analogs of Methyl 2-(3-amino-4-fluorophenyl)acetate significantly influence their physicochemical properties, reactivity, and applications. Below is a detailed comparison:

Ethyl 2-(3-amino-4-fluorophenyl)acetate

- CAS No.: 65690-73-5

- Molecular Formula: C₁₀H₁₂FNO₂

- Molecular Weight : 197.21 g/mol

- This compound is listed as a supplier product for organic synthesis but lacks specific pharmacological data .

Methyl 2-(3-fluoro-4-methylphenyl)acetate

- CAS No.: 787585-29-9

- Molecular Formula : C₁₀H₁₁FO₂

- Molecular Weight : 182.19 g/mol

- Key Differences: Replacement of the amino group with a methyl substituent reduces hydrogen-bonding capacity, impacting interactions in biological systems. It serves as a pharmaceutical intermediate but with unspecified therapeutic targets .

Methyl 2-(4-fluorophenyl)-2-(piperidin-2-yl)acetate (4F-MPH)

- CAS No.: 1354631-33-6

- Molecular Formula : C₁₄H₁₈FN₂O₂

- Molecular Weight : 278.31 g/mol

- Key Differences: The piperidinyl group introduces a cyclic amine, enhancing structural complexity and psychoactive properties.

N-(3-amino-4-fluorophenyl)acetamide

- CAS No.: 113596-04-6

- Molecular Formula : C₈H₈FN₂O

- Molecular Weight : 168.16 g/mol

- Key Differences : Substitution of the ester with an amide group improves hydrolytic stability, making it suitable for applications requiring resistance to enzymatic degradation .

Data Tables

Research Findings

- Structural Confirmation: The methyl ester variant (CAS 257632-77-2) was characterized by ¹H-NMR (DMSO-d₆, δ 2.29, 3.02, 3.39, 3.60, 5.27, 6.70, 7.13–7.28, 7.57, 10.07, 12.38), confirming the integrity of the amino and fluorine substituents .

- Synthetic Utility: Ethyl 2-(3-amino-4-fluorophenyl)acetate is commercially available from multiple suppliers, underscoring its role as a versatile building block in medicinal chemistry .

- Pharmacological Insights: The amino group in this compound is critical for binding to DP receptors, whereas its replacement with methyl or piperidinyl groups shifts biological activity toward non-therapeutic or psychoactive effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.